pKa and LogP Shifts vs 2,6-Dibromopyridine
The 3-methyl substituent in 2,6-dibromo-3-methylpyridine significantly impacts key physicochemical properties compared to the unsubstituted analog 2,6-dibromopyridine. Computational predictions indicate a pKa of -3.36±0.10 for the target compound, reflecting decreased basicity relative to pyridine [1]. The XLogP3-AA is calculated as 3.3, indicating a substantial increase in lipophilicity compared to 2,6-dibromopyridine (computed XLogP3 ≈ 2.5), which is a direct consequence of the methyl group addition [2]. These differences in pKa and logP are critical for predicting membrane permeability and bioavailability in drug discovery programs, and for optimizing extraction and purification protocols in process chemistry.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.3 (computed) |
| Comparator Or Baseline | 2,6-Dibromopyridine: ~2.5 (computed XLogP3) |
| Quantified Difference | ΔLogP ≈ +0.8 |
| Conditions | PubChem 2025.04.14 release, computational prediction |
Why This Matters
The 0.8 logP unit increase translates to an approximately 6.3-fold higher theoretical partition coefficient in octanol-water systems, directly impacting the compound's suitability for applications requiring greater lipophilicity or altered extraction behavior.
- [1] ChemicalBook. (2023). 2,6-DIBROMO-3-PICOLINE. Chemical Properties, pKa predicted. View Source
- [2] PubChem. (2025). 2,6-Dibromo-3-methylpyridine. Computed Properties, XLogP3-AA. View Source
